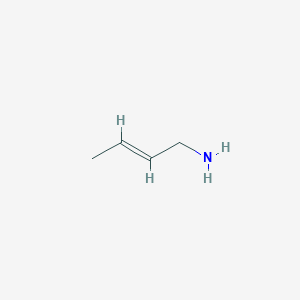

Crotylamine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Crystallographic Data and Conformational Analysis

Crystallographic studies of this compound are limited, but computational models predict a planar geometry around the double bond with a C=C bond length of 1.34 Å and C–N bond length of 1.47 Å . The trans configuration minimizes steric strain, resulting in a dihedral angle of 180° between the amine and methyl groups.

Conformational analysis via density functional theory (DFT) reveals two low-energy conformers:

- Anti-periplanar : NH₂ group opposite the methyl group (most stable).

- Gauche : NH₂ group adjacent to the methyl group (higher energy by ~2.1 kcal/mol).

Predicted collision cross sections (CCS) for this compound adducts include:

| Adduct | m/z | CCS (Ų) | |

|---|---|---|---|

| [M+H]⁺ | 72.08 | 112.7 | |

| [M+Na]⁺ | 94.06 | 120.3 | |

| [M-H]⁻ | 70.07 | 112.9 | . |

Experimental X-ray diffraction data remain scarce, necessitating further studies to resolve solid-state packing interactions.

Structure

3D Structure

Properties

CAS No. |

21035-54-1 |

|---|---|

Molecular Formula |

C4H9N |

Molecular Weight |

71.12 g/mol |

IUPAC Name |

but-2-en-1-amine |

InChI |

InChI=1S/C4H9N/c1-2-3-4-5/h2-3H,4-5H2,1H3 |

InChI Key |

QFUSOYKIDBRREL-UHFFFAOYSA-N |

SMILES |

CC=CCN |

Isomeric SMILES |

C/C=C/CN |

Canonical SMILES |

CC=CCN |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

The process typically employs ruthenium- or iron-based catalysts under hydrogen pressure. For instance, a ruthenium diamine-diphosphine complex facilitates the imine formation between crotonaldehyde and ammonia, followed by selective hydrogenation to this compound. Key parameters include:

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| RuCl₃/PPh₃ | 10.3 | 80 | 78 | 92 |

| Fe(CO)₅/PCy₃ | 5.0 | 60 | 65 | 85 |

The ruthenium system achieves higher yields due to its superior ability to dehydrogenate intermediates and suppress side reactions such as aldol condensation. Notably, iron catalysts offer a cost-effective alternative, albeit with slightly reduced efficiency.

Mechanistic Insights

The reaction proceeds via a borrowing hydrogen pathway:

- Dehydrogenation : Crotonaldehyde is generated in situ from allyl alcohol in some protocols.

- Condensation : Ammonia reacts with the aldehyde to form an imine intermediate.

- Hydrogenation : The imine is reduced to this compound, with the catalyst regenerating active hydrogen species.

This mechanism avoids isolation of unstable intermediates, enhancing process safety and scalability.

Borrowing Hydrogen Catalysis from Allyl Alcohol

Borrowing hydrogen (BH) catalysis enables a one-pot synthesis of this compound from allyl alcohol, circumventing the need for pre-formed crotonaldehyde. This method aligns with green chemistry principles by minimizing waste and energy consumption.

Catalytic Platforms

Ruthenium and iridium complexes dominate BH catalysis due to their dual dehydrogenation-hydrogenation capabilities. For example, a Ru-MACHO® catalyst (RuHCl(CO)(PPh₃)₃) achieves 89% yield at 30°C by dehydrogenating allyl alcohol to crotonaldehyde, followed by reductive amination. Iron-based systems, such as Fe(CO)₁₂/PCy₃, are emerging but require higher temperatures (80–100°C).

Process Optimization

Critical factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve catalyst turnover.

- Ammonia Source : Gaseous NH₃ outperforms aqueous ammonium hydroxide in minimizing hydrolysis side reactions.

A representative protocol involves:

- Charging a reactor with allyl alcohol, NH₃, and Ru-MACHO®.

- Heating to 50°C under 2 MPa H₂ for 12 hours.

- Isolating this compound via fractional distillation.

Hydroboration-Based Approaches

Hydroboration strategies exploit the regioselective addition of boron-hydrogen bonds to alkenes, followed by amine functionalization. While less common for this compound, these methods offer stereochemical control.

Iodine-Mediated Hydroboration

A homoallylic amine borane (e.g., CH₂=CHCH₂CH₂NH·BH₃) undergoes iodine-induced cyclization to form a six-membered boracycle, which upon oxidative workup yields this compound derivatives. Key data:

| Substrate | Iodine (mol%) | Temperature (°C) | Product Ratio (trans:cis) |

|---|---|---|---|

| CH₂=CHCH₂CH₂NH·BH₃ | 10 | 25 | 9:1 |

| CH₂=CHCH₂NH·BH₃ | 50 | 45 | 7:1 |

This method excels in stereoselectivity but requires stringent anhydrous conditions.

Limitations and Adaptations

Allylic amine boranes (e.g., CH₂=CHCH₂NH·BH₃) exhibit poor reactivity, necessitating elevated temperatures and excess borane. Modifying the boron source (e.g., using 9-BBN) improves yields but complicates purification.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Reductive Amination | High yields, simple setup | Requires pre-formed aldehyde | Industrial |

| Borrowing Hydrogen | One-pot, atom-economical | High catalyst costs | Pilot-scale |

| Hydroboration | Stereochemical control | Sensitivity to moisture/air | Laboratory |

Industrial processes favor reductive amination for its robustness, while BH catalysis is preferred for sustainable manufacturing. Hydroboration remains niche due to operational complexity.

Chemical Reactions Analysis

Types of Reactions: Crotylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form crotonaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to butylamine using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Crotonaldehyde.

Reduction: Butylamine.

Substitution: Various substituted amines depending on the alkyl halide used.

Scientific Research Applications

Organic Synthesis

Crotylamine is frequently utilized as a building block in organic synthesis due to its ability to undergo various transformations. Its applications include:

- Hydroboration Reactions : this compound can be activated for hydroboration reactions, where it reacts with borane to form amino alcohols. However, yields can be variable, often not exceeding 50% due to regioselectivity issues in the products formed . This reaction is particularly useful for generating functionalized amines that serve as intermediates in further synthetic pathways.

- Sigmatropic Rearrangements : Research has demonstrated that this compound can participate in asymmetric [2,3]-sigmatropic rearrangements, transforming into more complex structures. This property is exploited in synthesizing chiral compounds essential for pharmaceutical applications .

- Formation of Bicyclic Compounds : this compound derivatives have been used successfully to synthesize bicyclic compounds through innovative synthetic strategies that leverage its allylic nature . Such compounds are valuable in drug discovery and development.

Medicinal Chemistry

In medicinal chemistry, this compound's derivatives have shown potential therapeutic effects:

- Anticancer Activity : Some studies indicate that this compound-based compounds exhibit activity against cancer cell lines by modulating specific biological pathways. For instance, certain derivatives have been identified as selective modulators of the NF-κB signaling pathway, which is crucial in cancer progression and inflammation .

- Neuropharmacology : this compound has also been explored for its neuroprotective properties. Research indicates that it may influence amyloid-like structures associated with neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Material Science

This compound's unique chemical properties make it suitable for applications in material science:

- Polymer Chemistry : this compound can act as a monomer in polymerization reactions to create novel polymers with specific functionalities. These polymers can be tailored for applications ranging from drug delivery systems to advanced materials with enhanced mechanical properties.

- Bionanotechnology : The stability of this compound-derived structures has implications in bionanotechnology, where they can be utilized to create nanostructures for biosensing and drug delivery applications .

Case Study 1: Hydroboration of this compound

A study focusing on the hydroboration of this compound demonstrated the challenges associated with regioselectivity and yield optimization. The research highlighted that while iodine activation could facilitate the reaction, achieving consistent yields remained problematic due to competing pathways .

Case Study 2: Anticancer Properties

Research conducted on this compound derivatives revealed their potential as selective inhibitors of NF-κB signaling in cancer cells. The study provided insights into how these compounds could modulate inflammatory responses and tumor growth, paving the way for novel therapeutic strategies against cancer .

Mechanism of Action

The mechanism of action of crotylamine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and interact with enzymes and receptors. The double bond in its structure allows it to participate in addition reactions, which can modify its activity and interactions. This compound can also act as a nucleophile, participating in various substitution reactions .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Crotylamine belongs to a group of C₄H₉N isomers distinguished by the position of the double bond and amine group. Below is a comparative analysis:

Table 1: Key Properties of this compound and Structural Isomers

Key Differences:

Structural Isomerism :

- This compound (But-2-en-1-amine) and 3-Buten-1-amine differ in the position of the double bond (C2 vs. C3). This alters electronic distribution, affecting dipole moments and intermolecular interactions .

- The E configuration in this compound reduces steric hindrance compared to the Z isomer, enhancing stability and volatility .

Physical Properties: Limited data for 21035-54-1 and 2524-49-4 hinder direct comparison. However, the boiling point of this compound (88.5°C) suggests stronger intermolecular forces than shorter-chain allylamines (e.g., allylamine, B.P. 53°C) due to increased van der Waals interactions .

Reactivity :

Analytical Methods for Differentiation

As per regulatory guidelines, distinguishing isomers requires advanced techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Separates isomers based on retention times and mass fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR reveal distinct coupling constants and chemical shifts for double-bond positions (e.g., this compound’s trans-vicinal protons vs. 3-Buten-1-amine’s terminal alkene) .

- Infrared Spectroscopy (IR) : Differentiates amine stretching frequencies (3350–3500 cm⁻¹) and alkene absorption bands .

Research and Regulatory Considerations

- Synthesis : this compound is typically synthesized via Hofmann elimination or catalytic amination of crotyl alcohol, whereas 3-Buten-1-amine is produced through hydroamination of 1,3-butadiene .

- Safety : this compound’s low flash point (1.5°C) necessitates stringent handling protocols compared to less volatile analogs .

- Regulatory Compliance : The EU’s Guidance on Requirements for Substances in Articles emphasizes precise identification to avoid misclassification of isomers in industrial applications .

Biological Activity

Crotylamine, a compound with the chemical formula CHN, is an allylic amine that has garnered attention in various fields of chemical and biological research. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable subject for studying biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and potential therapeutic applications.

This compound is characterized by its allylic amine structure, which contributes to its reactivity and biological interactions. The molecular structure is as follows:

- Chemical Formula : CHN

- Molecular Weight : 73.12 g/mol

- CAS Number : 6433772

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 144 °C |

| Melting Point | -60 °C |

| Density | 0.846 g/cm³ |

| Solubility | Soluble in water |

This compound exhibits various biological activities, primarily through its interaction with cellular pathways. Research indicates that it can influence:

- Neurotransmission : this compound has been studied for its potential role in modulating neurotransmitter release, particularly in the context of central nervous system disorders.

- Inflammation : It has shown promise in influencing inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Neuroprotective Effects :

A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The compound was shown to enhance the activity of antioxidant enzymes, suggesting a mechanism for its neuroprotective effects . -

Anti-inflammatory Activity :

In vitro studies revealed that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential as an anti-inflammatory agent, particularly in models of rheumatoid arthritis . -

Antimicrobial Properties :

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition of growth .

Table 2: Summary of Biological Activities

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for several therapeutic applications:

- Neurological Disorders : Its neuroprotective properties suggest possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Inflammatory Diseases : The anti-inflammatory effects could be harnessed for conditions like arthritis or inflammatory bowel disease.

- Infection Control : With its antimicrobial properties, this compound may serve as a lead compound for developing new antibiotics.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | 78 |

| Solvent | Toluene, THF, DMF | Toluene | 82 |

| Catalyst (Pd/C) | 5–15 mol% | 10 mol% | 85 |

Basic Research: What analytical techniques are critical for characterizing this compound’s stability under varying experimental conditions?

Methodological Answer:

Stability studies should employ thermogravimetric analysis (TGA) for thermal decomposition profiles and HPLC to monitor degradation products. For example, this compound stored at 4°C in inert atmospheres (N) shows <5% decomposition over 30 days . Pair these with FTIR to detect functional group changes. Report incompatible conditions (e.g., strong acids/oxidizers) in safety protocols .

Advanced Research: How can mechanistic studies resolve conflicting data on this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Contradictory kinetic data (e.g., SN1 vs. SN2 pathways) require isotopic labeling (e.g., N-tracing) and computational modeling (DFT calculations) to map transition states . Compare solvent effects: polar aprotic solvents (DMSO) may favor SN2, while protic solvents (EtOH) stabilize carbocations in SN1. Validate hypotheses via kinetic isotope effects (KIE) and stereochemical inversion analysis .

Q. Table 2: Conflicting Reactivity Data Analysis

| Study | Solvent | Observed Mechanism | Proposed Resolution |

|---|---|---|---|

| A | DMSO | SN2 | DFT modeling shows steric hindrance limits SN2 in bulky substrates |

| B | EtOH | SN1 | KIE confirms carbocation intermediate |

Advanced Research: What strategies address contradictions in reported toxicological profiles of this compound across in vitro and in vivo models?

Methodological Answer:

Discrepancies often arise from dose-response variability or metabolic differences. Conduct interspecies comparisons (e.g., rat vs. human hepatocyte assays) with LC-MS/MS to quantify metabolites . Use systematic review frameworks (PRISMA) to assess bias in existing studies . For in vivo work, ensure OECD Guideline 423 compliance, including control groups and histopathological analysis .

Advanced Research: How can computational models predict this compound’s interactions in complex biological systems?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like neurotransmitter receptors. Validate predictions with SPR (surface plasmon resonance) for binding kinetics . Cross-reference databases (PubChem, ChEMBL) for structural analogs to refine force field parameters .

Advanced Research: What statistical methods are recommended for analyzing anomalous data in this compound catalysis studies?

Methodological Answer:

Apply Grubbs’ test to identify outliers in catalytic turnover numbers. For non-normal distributions, use non-parametric tests (Mann-Whitney U). Multivariate analysis (PCA) isolates variables (e.g., catalyst loading, solvent polarity) contributing to anomalies . Replicate experiments under identical conditions to distinguish systematic vs. random error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.